molecular formula C18H14N4OS B3200998 1-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1019096-77-5

1-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B3200998
CAS RN: 1019096-77-5
M. Wt: 334.4 g/mol
InChI Key: MQHPTDKKICLGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide, also known as MNTX, is a chemical compound that has been widely studied for its potential applications in scientific research. MNTX is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to bind to the μ-opioid receptor, which is involved in the regulation of pain.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. In animal models of arthritis and neuropathic pain, this compound has been shown to reduce pain and inflammation. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide in lab experiments is its specificity. This compound has been shown to have a high degree of selectivity for COX-2 and the μ-opioid receptor, making it a valuable tool for studying these targets. Additionally, this compound has a relatively low toxicity profile, making it safe for use in animal models.
One limitation of using this compound in lab experiments is its cost. This compound is a relatively expensive compound, which may limit its use in certain research settings. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide. One area of interest is the development of new this compound analogs with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of pain, inflammation, and cancer. Finally, more studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Scientific Research Applications

1-methyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide has been used in a variety of scientific research applications, including the study of pain, inflammation, and cancer. In particular, this compound has been shown to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

2-methyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c1-22-16(8-9-19-22)17(23)21-18-20-15(11-24-18)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHPTDKKICLGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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